(S)-2-Methacrylamidopentanedioicacid
Description
The compound “(S)-2-Methacrylamidopentanedioic Acid” (CAS: 3062-07-5) is a chiral molecule with a methacrylamide group and two carboxylic acid functionalities. Its molecular formula is C₁₀H₁₃NO₅, and it has a molecular weight of 227.21 g/mol . Key physicochemical properties include:
- Hydrogen Bond Donors/Acceptors: 5 donors (NH and COOH groups) and 6 acceptors (amide and carboxylate oxygens).
- Synthetic Accessibility: Achieved via multi-step reactions involving coupling agents (e.g., dicyclohexylcarbodiimide) and protecting group strategies .
The compound’s stereochemistry (S-configuration) and functional groups make it relevant for applications in peptide synthesis, polymer chemistry, or as a chiral building block in pharmaceuticals.
Properties
CAS No. |
34373-07-4 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-(2-methylprop-2-enoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H13NO5/c1-5(2)8(13)10-6(9(14)15)3-4-7(11)12/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
InChI Key |
BCKKKQIAPZBSDV-LURJTMIESA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methacryloyl L-glutamic acid typically involves the reaction of L-glutamic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The process involves the following steps:
- Dissolving L-glutamic acid and hydroquinone in dichloromethane.
- Adding methacryloyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of methacryloyl L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methacryloyl L-glutamic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The ester bond in methacryloyl L-glutamic acid can be hydrolyzed under acidic or basic conditions.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as AIBN or benzoyl peroxide, typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Polymerization: Methacryloyl L-glutamic acid can form homopolymers or copolymers with other monomers.
Hydrolysis: Hydrolysis yields L-glutamic acid and methacrylic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methacryloyl L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the design of hydrogels and other materials for controlled drug release and wound healing.
Industry: Applied in the production of coatings, adhesives, and other materials with specific properties
Mechanism of Action
The mechanism of action of methacryloyl L-glutamic acid depends on its application. In polymerization reactions, the methacryloyl group undergoes radical polymerization to form polymers. In biological applications, the compound can interact with cellular components and influence cell behavior through its chemical structure and functional groups. The specific molecular targets and pathways involved vary depending on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on functional group analysis and synthesis protocols, the following general comparisons can be inferred:
Table 1: Functional Group Comparison
| Compound Name | Functional Groups | Molecular Weight (g/mol) | TPSA (Ų) | Key Applications |
|---|---|---|---|---|
| (S)-2-Methacrylamidopentanedioic Acid | Methacrylamide, two -COOH | 227.21 | 116 | Polymer crosslinking, peptides |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine ring, -Cl, -COOH | Not provided | Not provided | Agrochemical intermediates |
| (2S)-2,5-Diaminopentanamide dihydrochloride | Amide, two amines, HCl salt | 223.15 (free base) | 98.1 | Peptide synthesis, drug design |
| Glutamic Acid | Two -COOH, amine | 147.13 | 94.3 | Neurotransmitter, food additive |
Key Observations:
Polarity and Solubility :
- (S)-2-Methacrylamidopentanedioic acid has a higher TPSA (116 Ų) than glutamic acid (94.3 Ų), suggesting greater hydrophilicity . This may influence its solubility in aqueous systems compared to simpler dicarboxylic acids.
Synthetic Complexity :
- Unlike glutamic acid, which is commercially available, (S)-2-Methacrylamidopentanedioic acid requires multi-step synthesis involving coupling agents (e.g., DCC) and chiral resolution . This contrasts with the simpler preparation of pyrimidine carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) via direct halogenation .
Biological Interactions: The methacrylamide group introduces reactivity similar to acrylate monomers, enabling polymerization. This property is absent in non-polymerizable analogs like (2S)-2,5-Diaminopentanamide dihydrochloride .
Research Findings and Limitations
- Synthetic Protocols : The compound is synthesized via amide bond formation between methacrylic acid derivatives and protected glutamic acid, followed by deprotection . This mirrors strategies for peptide coupling but requires strict stereochemical control.
- Gaps in Evidence: No direct data on its performance in polymer networks or biological activity. Comparisons with commercial monomers (e.g., methacrylated polyglutamic acid) are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
